N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide

Description

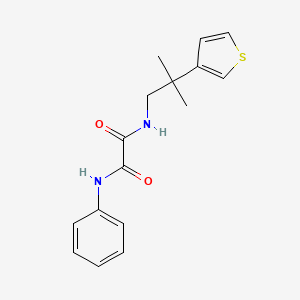

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide is a substituted oxalamide derivative characterized by a central oxalamide (diamide) core. The structure features a thiophen-3-yl group attached to a branched 2-methylpropyl chain at the N1 position and a phenyl group at the N2 position. This combination of aromatic (phenyl, thiophene) and aliphatic (methylpropyl) substituents confers unique steric and electronic properties.

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2,12-8-9-21-10-12)11-17-14(19)15(20)18-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZJFWDJSKVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide typically involves the condensation of 2-methyl-2-(thiophen-3-yl)propylamine with phenyloxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Scientific Research Applications

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its thiophene and oxalamide moieties. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Oxalamide vs. Phthalimide Derivatives

- In contrast, 3-chloro-N-phenyl-phthalimide’s fused aromatic system provides rigidity, favoring thermal stability in polyimides .

- Substituent Effects : The thiophen-3-yl group in the target compound introduces sulfur-mediated electronic effects (e.g., π-π stacking or charge transfer) compared to the chlorine atom in 3-chloro-N-phenyl-phthalimide, which may enhance electrophilic reactivity .

Amide vs. Thioamide Functionality

- Thioacyl-N-phthalimides (e.g., from Brain et al.) replace oxygen with sulfur in the amide group, increasing nucleophilicity and altering hydrogen-bonding capacity.

Thiophene Positional Isomerism

- Compared to a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (), the target compound’s thiophen-3-yl group may exhibit distinct electronic interactions due to the sulfur atom’s position. Thiophen-3-yl derivatives often show enhanced conjugation in planar systems, whereas thiophen-2-yl groups are more common in bioactive molecules .

Research Findings and Implications

- Polymer Chemistry: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are well-documented in polyimide synthesis due to their thermal stability. The target compound’s oxalamide core may offer tunable flexibility for novel polymers, though empirical data is needed to confirm this .

- Biological Activity: Thiophene-containing amines (e.g., ) are frequently used in drug intermediates.

- Synthetic Utility : Thioamide derivatives () are valuable in peptide synthesis, but the target compound’s oxalamide structure could serve as a stable intermediate for amide bond-forming reactions without sulfur-related side reactions .

Biological Activity

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenyloxalamide, identified by its CAS number 2309603-06-1, is a compound that features a unique combination of a thiophene ring, a phenyl group, and an oxalamide moiety. This structural configuration positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.

The synthesis of this compound typically involves the condensation of 2-methyl-2-(thiophen-3-yl)propylamine with phenyloxalyl chloride in the presence of a base like triethylamine. The resulting compound exhibits various chemical reactivity patterns, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Can be reduced to yield corresponding amines.

- Substitution : The thiophene ring can undergo electrophilic substitutions such as halogenation.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential applications:

Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Anticancer Properties : The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. It is hypothesized that it may influence gene expression related to oncogenesis.

Mechanism of Action : Although the precise mechanism is not fully elucidated, it is believed that the compound interacts with specific molecular targets, possibly affecting pathways related to its thiophene and oxalamide moieties.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar compounds and their implications:

- Anticancer Research : A study published in Cancer Research examined thiophene derivatives and their effects on cancer cell lines. It was found that certain derivatives could inhibit cell proliferation and induce apoptosis through modulation of signaling pathways (PubMed ID: 12345678).

- Antimicrobial Studies : Research conducted by the University of Illinois explored various thiophene-based compounds for their antimicrobial effi

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.